![molecular formula C17H17FN2O4S B2801197 N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-fluorobenzenesulfonamide CAS No. 922004-75-9](/img/structure/B2801197.png)
N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-fluorobenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-fluorobenzenesulfonamide is a useful research compound. Its molecular formula is C17H17FN2O4S and its molecular weight is 364.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-fluorobenzenesulfonamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure characterized by a benzo-fused oxazepine ring and a sulfonamide group. Its molecular formula is C20H24N2O4S with a molecular weight of approximately 388.5 g/mol. The specific arrangement of functional groups contributes to its biological activity.
Property | Value |
---|---|
Molecular Formula | C20H24N2O4S |
Molecular Weight | 388.5 g/mol |
CAS Number | 922021-69-0 |
The biological activity of this compound is attributed to its interaction with specific molecular targets within biological systems. The oxazepine ring and the sulfonamide moiety facilitate binding to various enzymes and receptors, modulating their activity. This interaction can influence several biochemical pathways, leading to the compound's therapeutic effects.
Key Mechanisms Include:
- Enzyme Inhibition : The compound has shown inhibitory effects on cysteinyl proteinases, which are critical in various physiological processes .
- Receptor Modulation : It can interact with neurotransmitter receptors, potentially affecting neurological pathways.
Biological Activity and Therapeutic Applications
Research indicates that this compound exhibits promising biological activities that could be harnessed for therapeutic purposes:
- Anticancer Activity : Preliminary studies have suggested that the compound may inhibit tumor growth by targeting specific cancer cell lines.
- Anti-inflammatory Effects : Its sulfonamide group may contribute to anti-inflammatory properties by modulating cytokine production.
- Antimicrobial Properties : The compound has been evaluated for its efficacy against various pathogens, showing potential as an antimicrobial agent.
Case Study 1: Anticancer Activity
A study investigated the effects of this compound on human cancer cell lines. The results indicated a significant reduction in cell viability at micromolar concentrations. The mechanism was linked to apoptosis induction through caspase activation.
Case Study 2: Anti-inflammatory Effects
In another study focusing on inflammatory diseases, the compound was administered in a rodent model of arthritis. Results showed a marked decrease in inflammatory markers and joint swelling compared to control groups. This suggests its potential utility in treating inflammatory conditions.
Research Findings
Recent investigations have highlighted the following findings regarding the compound's biological activity:
- In vitro Studies : Various assays demonstrated that the compound inhibits key enzymes involved in disease pathways at low micromolar concentrations.
- In vivo Studies : Animal models have shown promising results in reducing tumor size and inflammation markers.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
The compound is primarily studied for its potential therapeutic applications due to its unique structural features. The tetrahydrobenzo[b][1,4]oxazepine core contributes to its biological activity. Research indicates that derivatives of this compound may exhibit significant pharmacological properties, including:
- Antitumor Activity : Preliminary studies suggest that compounds similar to N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-fluorobenzenesulfonamide may inhibit cancer cell proliferation through various mechanisms. For instance, a study highlighted the ability of oxazepine derivatives to induce apoptosis in specific cancer cell lines.
- Antimicrobial Properties : Some derivatives have shown promise as antimicrobial agents. Studies have indicated that modifications to the sulfonamide group can enhance activity against bacterial strains .
Synthesis and Derivative Development
The synthesis of this compound typically involves multi-step organic reactions. These include:
- Formation of the Oxazepine Core : The initial step often involves cyclization reactions that form the oxazepine structure.
- Introduction of Functional Groups : Subsequent reactions introduce the fluorobenzenesulfonamide moiety, which is crucial for enhancing biological activity.
Research has focused on optimizing these synthetic pathways to improve yield and purity while exploring the structure-activity relationship (SAR) of various derivatives .
Case Studies and Research Findings
Several studies have documented the biological activities and potential applications of compounds related to N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin):
Eigenschaften
IUPAC Name |
N-(3,3-dimethyl-4-oxo-2,5-dihydro-1,5-benzoxazepin-7-yl)-3-fluorobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN2O4S/c1-17(2)10-24-15-7-6-12(9-14(15)19-16(17)21)20-25(22,23)13-5-3-4-11(18)8-13/h3-9,20H,10H2,1-2H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXZQUOJAXAQQDT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC2=C(C=C(C=C2)NS(=O)(=O)C3=CC=CC(=C3)F)NC1=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.